![molecular formula C10H8F3N3 B2536060 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine CAS No. 76606-49-0](/img/structure/B2536060.png)
1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine
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Description
“1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine” is likely an organic compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also contains a trifluoromethyl group (-CF3), which is a functional group in organofluorines that has three fluorine atoms attached to a methyl group .
Synthesis Analysis
While specific synthesis methods for “1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine” were not found, similar compounds have been synthesized through various methods. For instance, a related compound, 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, was synthesized through acid-catalyzed reactions . Another compound, 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-¹H-pyrazole-4-carbaldehydes, was synthesized using the Vilsmeier-Haack reagent .
Scientific Research Applications
Kinetic Resolution of Enantiomers
- Application : Researchers have achieved kinetic resolution of 1-(4-(Trifluoromethyl)phenyl)ethanol (TFMP) enantiomers through lipase-catalyzed transesterification in organic solvents. Specifically, lipase PS from Pseudomonas cepacia was employed as the biological catalyst, and vinyl acetate served as the acyl donor in isooctane. The optimized conditions resulted in efficient resolution, with an enantiomeric excess of the remaining substrate (ees) exceeding 99.0% and a conversion © of 50.3% .
Biocatalytic Preparation of Optically Pure Compounds
- Context : Hydrophilic solvents can induce changes in the secondary and tertiary structure of enzymes, affecting their activity .
Antagonistic Activity in PR (Progesterone Receptor) Pathways
- Application : Among synthesized phosphine–boranes, B-(4-trifluoromethyl)phenyl tricyclopropylphosphine–borane exhibited potent PR antagonistic activity. Understanding its interactions with receptors could inform drug development .
Electroluminescence Properties
- Application : Researchers have synthesized derivatives of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine for their electroluminescence properties. These compounds could find use in organic light-emitting diodes (OLEDs) or other optoelectronic devices .
properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3/c11-10(12,13)7-1-3-8(4-2-7)16-9(14)5-6-15-16/h1-6H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGYWYVTZRWASC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2C(=CC=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine |
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